molecular formula C13H8BrNO B2910729 7-bromo-2-phenyl-Benzoxazole CAS No. 1268137-13-8

7-bromo-2-phenyl-Benzoxazole

Cat. No.: B2910729
CAS No.: 1268137-13-8
M. Wt: 274.117
InChI Key: NLBSIKDIYFCCQL-UHFFFAOYSA-N
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Description

7-Bromo-2-phenyl-Benzoxazole is a heterocyclic organic compound with the molecular formula C13H8BrNO. It is a derivative of benzoxazole, where a bromine atom is substituted at the 7th position and a phenyl group is attached to the 2nd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-phenyl-Benzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a brominating agent. One common method includes:

    Starting Materials: 2-aminophenol, benzoyl chloride, and bromine.

    Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-phenyl-Benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as benzoxazole oxides.

    Reduction Products: Reduced derivatives such as benzoxazole amines.

Scientific Research Applications

7-Bromo-2-phenyl-Benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity and as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties such as fluorescence.

Comparison with Similar Compounds

    2-Phenyl-Benzoxazole: Lacks the bromine substitution, leading to different reactivity and biological activity.

    7-Chloro-2-phenyl-Benzoxazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.

    2-Methyl-Benzoxazole: Substitution at the 2nd position with a methyl group, leading to different steric and electronic effects.

Uniqueness: 7-Bromo-2-phenyl-Benzoxazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds cannot. This makes it a valuable compound in the development of new drugs and materials.

Properties

IUPAC Name

7-bromo-2-phenyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSIKDIYFCCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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